molecular formula C15H11NO3 B13685818 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid

Cat. No.: B13685818
M. Wt: 253.25 g/mol
InChI Key: LRFYQTJFULGFTP-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Mechanism of Action

The mechanism by which 5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(2-naphthyl)isoxazole-4-carboxylic Acid is unique due to its naphthyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other isoxazole derivatives may not be as effective .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-methyl-3-naphthalen-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18)

InChI Key

LRFYQTJFULGFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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